molecular formula C6H12N2O B577988 1,5-Dimethyltetrahydropyrimidin-2(1H)-one CAS No. 1243250-03-4

1,5-Dimethyltetrahydropyrimidin-2(1H)-one

Cat. No.: B577988
CAS No.: 1243250-03-4
M. Wt: 128.175
InChI Key: JXLBOVNBPLHYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyltetrahydropyrimidin-2(1H)-one is a chemical compound belonging to the tetrahydropyrimidine (THP) class, a group of heterocyclic structures of significant interest in medicinal chemistry and drug discovery . Tetrahydropyrimidine derivatives are recognized for their wide spectrum of pharmacological activities, which includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them valuable scaffolds in the development of new therapeutic agents . These compounds are frequently synthesized via the classic Biginelli reaction, a one-pot multi-component condensation, highlighting their utility as key intermediates in organic and pharmaceutical synthesis . While the specific biological profile and mechanism of action for this compound require further investigation, research into analogous THP derivatives suggests potential for diverse applications. For instance, certain THP-based compounds have demonstrated potent antibacterial and antifungal activities, while others have shown promising cytotoxic effects against various human tumor cell lines, such as HeLa, K562, and MDA-MB-231, sometimes inducing apoptosis as a mechanism of action . This compound is provided for research use only and is a building block for exploring new chemical and biological spaces in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-7-6(9)8(2)4-5/h5H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLBOVNBPLHYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Preparation of 1,5 Dimethyltetrahydropyrimidin 2 1h One

Classical and Modern Synthesis Approaches

The foundational methods for constructing the tetrahydropyrimidinone ring system rely on established organic reactions, including multi-step strategies and one-pot cyclizations.

While less direct, multi-step synthetic sequences offer flexibility in introducing desired substituents. A hypothetical, though plausible, multi-step route could be adapted from general heterocycle synthesis. For instance, a strategy commencing with an appropriately substituted alkene could involve epoxidation followed by a ring-opening amination.

This type of pathway would begin with a precursor like 3-methyl-3-buten-1-ol. A sequence of steps, including protection of the alcohol, hydroamination or other nitrogen-introduction methods across the double bond, followed by functional group interconversions and final cyclization, represents a viable but complex approach to the target molecule. Another potential multi-step approach is the Biginelli reaction, which classically yields dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). banglajol.info To obtain the saturated tetrahydropyrimidinone ring of the target compound, a subsequent reduction step would be necessary.

The most direct and widely employed method for constructing the tetrahydropyrimidinone ring is the cyclocondensation reaction. This approach involves the reaction of a 1,3-diamine precursor with a suitable one-carbon (C1) electrophile that serves as the carbonyl source. google.comnih.gov For the synthesis of 1,5-Dimethyltetrahydropyrimidin-2(1H)-one, the required precursor is N,2-dimethylpropane-1,3-diamine.

The reaction condenses the two amine groups with a carbonylating agent to form the cyclic urea. A variety of carbonyl sources can be used, each with its own advantages and required reaction conditions. The classical approach often involves highly reactive and toxic reagents like phosgene (B1210022) or its solid equivalent, triphosgene. nih.gov Safer alternatives, such as N,N'-Carbonyldiimidazole (CDI), are now more commonly used. nih.govresearchgate.net This reagent reacts with the diamine under milder conditions to yield the desired urea derivative. nih.gov The reaction of diamines directly with urea is also a common method, though it may require careful temperature control to prevent the formation of linear polycondensation products. google.com

Table 1: Comparison of Carbonylating Agents for Cyclocondensation

Carbonylating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosgene (COCl₂)Requires base (e.g., triethylamine), often in a chlorinated solvent at low temperatures.High reactivity, high yield.Extremely toxic gas, requires special handling. nih.gov
N,N'-Carbonyldiimidazole (CDI)Room temperature or mild heating in solvents like THF, CH₂Cl₂.Solid, safer to handle than phosgene, good yields. nih.govresearchgate.netHigher cost, produces imidazole (B134444) as a byproduct.
Urea (CO(NH₂)₂)Heating with the diamine, often without solvent, at temperatures >120°C. google.comInexpensive, readily available.Requires high temperatures, can lead to side products (polyureas), liberates ammonia. google.com
Dialkyl Carbonates (e.g., Dimethyl Carbonate)Requires a base (e.g., sodium methoxide) and elevated temperatures. researchgate.netLow toxicity, considered a green reagent.Lower reactivity, may require catalysis.

An alternative strategy involves constructing the ring system from acyclic precursors that are not pre-formed diamines. A well-documented synthesis for the related compound 1,3-dimethyltetrahydropyrimidin-2(1H)-one (DMPU) involves the reaction of 1,3-dichloropropane (B93676) with methylamine (B109427) and carbon dioxide in an aqueous solution under pressure and heat. chemicalbook.com

This method can be directly adapted for the synthesis of this compound by substituting the starting material with a 5-methyl equivalent. The proposed reaction would use 1,3-dichloro-2-methylpropane (B1596176) as the substrate. Reacting this dihalide with methylamine and carbon dioxide would be expected to yield the target molecule, although this specific adaptation is not explicitly detailed in the cited literature. The general reaction for the analogous DMPU proceeds at 120°C and yields the product in 64% yield. chemicalbook.com

Innovations in Green Chemistry Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of cyclic ureas like this compound, this translates to the use of efficient catalysts and the adoption of solvent-free and atom-economical protocols.

The efficiency of pyrimidinone synthesis can be significantly improved through catalysis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused.

Cerium Oxide (CeO₂): Pure CeO₂ has been shown to be an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from diamines and carbon dioxide (CO₂), even at low CO₂ pressures. rsc.org This system is effective for a variety of diamines, producing cyclic ureas in high yields (78–98%). rsc.org

Zirconium Oxychloride (ZrOCl₂): This catalyst has been used for the synthesis of tetrahydropyrimidine (B8763341) analogues, offering excellent yields in short reaction times under mild conditions. nih.gov

Heteropolyacid-Clay (HPA-Clay): A catalyst comprising H₅PV₂W₁₀O₄₀ supported on Montmorillonite KSF clay has been developed for the Biginelli reaction to produce dihydropyrimidinones. ichem.md Such supported catalysts are stable, reusable, and promote high yields, aligning with green chemistry principles. ichem.md

Table 2: Green Catalytic Systems for Pyrimidinone Synthesis

CatalystPrecursorsKey FeaturesReference
Cerium Oxide (CeO₂)Diamine + CO₂Heterogeneous, reusable, effective at low pressure, high yields (78-98%). rsc.org
Zirconium Oxychloride (ZrOCl₂)Aldehyde + β-Dicarbonyl + UreaMild conditions, excellent yields, short reaction times. nih.gov
Heteropolyacid-ClayAldehyde + Urea + EthylacetoacetateHeterogeneous, reusable, solvent-free conditions, high yields (~96%). ichem.md

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product (atom economy) and to minimize or eliminate the use of solvents.

Atom Economy with CO₂: The synthesis of cyclic ureas from diamines and carbon dioxide is a highly atom-economical reaction, as all atoms from the diamine and CO₂ are incorporated into the cyclic urea product and water. The CeO₂-catalyzed system exemplifies this approach, providing high yields with minimal waste. rsc.org

Solvent-Free Synthesis: Reactions can be run under solvent-free conditions, often by heating the neat reactants or by using one of the reagents as the solvent. The synthesis of dihydropyrimidinones using an HPA-Clay catalyst has been successfully performed under solvent-free conditions. ichem.md Another approach involves using a functional ionic liquid, such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), which can act as both the catalyst and the reaction medium for the synthesis of ureas from amines and CO₂ under solvent-free conditions. rsc.org

These green approaches not only reduce environmental impact but can also simplify product purification and lower operational costs, making them highly desirable for chemical manufacturing.

1,5 Dimethyltetrahydropyrimidin 2 1h One As a Strategic Solvent in Organic Synthesis

Fundamental Principles of its Solvent Properties in Reaction Media

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a cyclic urea (B33335) that functions as a highly effective polar aprotic solvent. chemicalbook.com Its utility in reaction media stems from a combination of key physicochemical characteristics. With a high boiling point of 246.5 °C and miscibility with water, it provides a broad operational temperature range suitable for many synthetic procedures. wikipedia.org

The core of its solvent power lies in its molecular structure. DMPU possesses a high dipole moment and a high dielectric constant, which allow it to effectively dissolve a wide range of organic and inorganic compounds. chemicalbook.com As an aprotic solvent, it lacks acidic protons. This property is crucial in many reactions, as it means the solvent itself does not participate as a proton source.

A defining feature of polar aprotic solvents like DMPU is their ability to selectively solvate cations, leaving anions relatively unsolvated or "naked." This occurs because the negative end of the molecule's dipole (the oxygen atom) is exposed and available to coordinate with cations, while the positive end is sterically shielded by the methyl groups. chemicalbook.com This differential solvation enhances the nucleophilicity of anionic reagents, often leading to significant rate accelerations in reactions such as nucleophilic substitutions. Furthermore, the steric bulk of the methyl groups makes DMPU a "space-demanding" solvent, which can influence the coordination chemistry and stereochemical outcome of reactions. chemicalbook.com These properties make DMPU an excellent medium for reactions involving strong bases and nucleophiles that might otherwise be protonated or deactivated by protic solvents.

Property wikipedia.orgchemicalbook.comsigmaaldrich.comValue
Chemical Formula C₆H₁₂N₂O
Molar Mass 128.17 g·mol⁻¹
Appearance Clear colorless to slightly yellowish liquid
Density 1.06 g/mL at 25 °C
Boiling Point 146 °C at 44 mmHg
Refractive Index n20/D 1.488

Facilitation of Carbon-Carbon Bond Forming Reactions

DMPU's unique solvent properties make it highly effective in facilitating a variety of carbon-carbon bond-forming reactions, which are fundamental to constructing complex organic molecules.

Nucleophilic Alkylation Reactions (e.g., N-Alkylation of Amines, O-Alkylation of Aldoses)

DMPU is a versatile and widely employed solvent for nucleophilic alkylation reactions, including the N-alkylation of amines and the O-alkylation of aldoses. chemicalbook.comsigmaaldrich.comcapes.gov.br The N-alkylation of amines is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. nih.gov In DMPU, the enhanced reactivity of the nucleophilic amine, due to the solvent's polar aprotic nature, facilitates the displacement of leaving groups from alkyl halides or other electrophiles. This often leads to higher yields and cleaner reactions compared to other solvent systems.

Similarly, the O-alkylation of aldoses and other hydroxyl-containing compounds is promoted in DMPU. For ambident nucleophiles like enolates, which can react at either a carbon or an oxygen atom, the use of a strongly coordinating solvent like DMPU favors O-alkylation. ubc.ca This selectivity is attributed to the solvent's ability to dissociate ion pairs, freeing the oxygen anion to act as a nucleophile.

Reaction TypeSubstratesProduct TypeSolventReference
N-Alkylation Chiral primary amines and alkylating agentsEnantiomerically pure secondary aminesDMPU sigmaaldrich.comcapes.gov.br
O-Alkylation Aldoses and alkylating agentsO-alkylated aldosesDMPU chemicalbook.comsigmaaldrich.com
O-Alkylation Phenols and alkyl halidesAlkoxycinnamates (via one-pot olefination)DMSO (a similar polar aprotic solvent) mdpi.com

Asymmetric Conjugate Additions (e.g., Copper-Catalyzed Processes)

Copper-catalyzed asymmetric conjugate addition is a powerful method for the stereoselective formation of carbon-carbon bonds. beilstein-journals.orgresearchgate.net These reactions typically involve the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, mediated by a chiral copper catalyst. nih.govresearchgate.net The solvent plays a critical role in these processes, needing to solubilize the catalyst, substrate, and reagent while influencing the reactivity and selectivity of the transformation.

While polar aprotic solvents are generally well-suited for such organometallic reactions, the specific use of DMPU as the primary solvent in copper-catalyzed asymmetric conjugate additions is not extensively documented in prominent studies. Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are more commonly cited. However, the fundamental properties of DMPU, particularly its strong coordinating ability, are relevant. In related chemistry, strongly coordinating solvents like DMPU are known to favor O-reactivity of the resulting metal enolate intermediates, a factor that can influence subsequent tandem reactions. ubc.ca The choice of solvent is a key parameter that depends on the specific combination of the copper source, chiral ligand, nucleophile, and substrate. beilstein-journals.org

Polymerization Reactions and Polymer Synthesis (e.g., Poly(aryl ethers))

The synthesis of high-performance polymers, such as poly(aryl ether)s, frequently utilizes DMPU as the reaction solvent. chemicalbook.comsigmaaldrich.com These polymers are typically prepared through nucleophilic aromatic substitution (SNAr) polycondensation. This process involves the reaction of a bisphenol with an activated dihalide, such as bis(4-fluorophenyl) sulfone, in the presence of a base like potassium carbonate.

For this reaction to proceed efficiently and yield high molecular weight polymers, a high-boiling, polar aprotic solvent is essential. DMPU meets these requirements perfectly. It maintains the reactants and the growing polymer chains in solution at the elevated temperatures required for the reaction (often >150 °C), preventing premature precipitation and allowing the polymer chains to achieve a high degree of polymerization. Its ability to promote the SNAr reaction by solvating the potassium cation and activating the phenoxide nucleophile is critical to the success of the synthesis.

Polymer TypeMonomersSolvent SystemResulting Polymer PropertiesReference
Poly(aryl ether) Bis(3,5-dimethyl-4-hydroxyphenyl)naphthyl methane, Bis(4-fluorophenyl) ketoneN/A (General synthesis described)Good thermal stability (Tg > 250°C), Amorphous researchgate.net
Poly(aryl ether) Phloroglucinol core, Pentamethylene spacersN/A (General synthesis described)Dendrimers up to the fourth generation nih.gov
Fluorinated Poly(arylene ether) Diphenol POSS, Decafluorodiphenyl monomersDMAC/TolueneCrosslinkable polymers with low dielectric constants mdpi.com

Role in Heterocyclic Compound Synthesis

DMPU also serves as a valuable solvent in the construction of various heterocyclic ring systems, which form the core of many biologically active molecules.

Synthesis of Substituted Pyrazoles

The synthesis of substituted pyrazoles, a class of heterocycles with widespread applications in pharmaceuticals and agrochemicals, can be effectively carried out using DMPU as the solvent. sigmaaldrich.commdpi.com One established method is the cyclocondensation reaction between an arylhydrazine hydrochloride and a 1,3-diketone. sigmaaldrich.com DMPU serves as an ideal medium for this transformation, facilitating the condensation and subsequent cyclization to form the pyrazole (B372694) ring system. sigmaaldrich.comsigmaaldrich.com The use of DMPU in these syntheses contributes to clean reaction profiles and good product yields. While other polar aprotic solvents like DMF are also used for pyrazole synthesis, DMPU's properties make it a highly suitable alternative. nih.govresearchgate.net

ReactantsReagent/ConditionsProductSolventReference
Arylhydrazine hydrochlorides, 1,3-DiketonesCyclocondensation1-Aryl-3,4,5-substituted pyrazolesDMPU sigmaaldrich.comsigmaaldrich.com
Primary amines, 2,4-PentanedioneO-(4-nitrobenzoyl)hydroxylamineN-Substituted 3,5-dimethylpyrazolesDMF nih.gov
5-Amino-3-methyl-1-phenylpyrazole, Various electrophilesVariousSubstituted pyrazoles and pyrazolo[3,4-b]pyridinesDMF/POCl₃ researchgate.net

Expedited Synthesis of Azachrysene Derivatives

The synthesis of azachrysene derivatives, which are tetracyclic aromatic compounds containing at least one nitrogen atom in the chrysene (B1668918) framework, is a significant area of research due to their diverse biological activities. chim.it The construction of these multi-ring systems often involves complex, multi-step procedures. Key synthetic strategies for forming the tetracyclic core of azachrysenes typically rely on cyclization reactions. chim.it

Commonly employed methods include:

Free radical-mediated cyclizations: These reactions involve the generation of a radical species that subsequently attacks an aromatic ring to form a new carbon-carbon bond, leading to the cyclized product.

Aryne-mediated cyclizations: In these reactions, highly reactive aryne intermediates are generated and trapped intramolecularly by a nucleophile to construct the new ring.

Bischler-Napieralski reaction: This reaction is a well-established method for the synthesis of dihydroisoquinolines, which can serve as precursors to azachrysene skeletons. It involves the acid-catalyzed cyclization of a β-arylethylamide.

Transition metal-catalyzed reactions: Palladium, copper, and other transition metals are frequently used to catalyze cross-coupling and cyclization reactions, which are instrumental in the formation of the azachrysene core. chim.it

Some synthetic approaches are designed to generate the final tetracyclic product in a single step or through a cascade reaction, which can be considered an expedited route. chim.it For instance, the reaction of iodobenzylamines with tetralones can lead to the formation of the benzo[c]phenanthridine (B1199836) (5-azachrysene) skeleton. researchgate.net Another example is the Wittig condensation of benzyltriphenylphosphonium (B107652) chloride with isoquinoline-5-carbaldehyde, followed by photochemical cyclization to yield a 2-azachrysene (B14761662) derivative. chim.it

While specific examples utilizing 1,5-Dimethyltetrahydropyrimidin-2(1H)-one for these syntheses are not explicitly detailed in the literature, the choice of solvent is critical in these reactions to ensure good yields and selectivity.

Impact on Reaction Kinetics and Selectivity Profiles

The solvent in which a reaction is conducted can have a profound impact on its rate (kinetics) and the distribution of products (selectivity). This compound, also known as DMPU, is a polar aprotic solvent with properties that can be advantageous in various organic reactions. chemicalbook.comwikipedia.org

Properties of this compound (DMPU)

PropertyValue
Molar Mass 128.17 g/mol
Density 1.06 g/mL at 25 °C
Boiling Point 247 °C
Dielectric Constant 36.1

Data sourced from various chemical suppliers and databases.

The high boiling point of DMPU allows for reactions to be conducted at elevated temperatures, which can significantly increase reaction rates. Its high dielectric constant indicates that it is a polar solvent capable of solvating charged intermediates and transition states. As a polar aprotic solvent, DMPU does not have acidic protons, which makes it suitable for reactions involving strong bases and nucleophiles that would otherwise be quenched by protic solvents.

Impact on Kinetics:

In the context of azachrysene synthesis, the use of a polar aprotic solvent like DMPU could potentially accelerate reaction rates in several ways:

Enhanced Solubility: DMPU can effectively dissolve a wide range of organic and inorganic reagents, including the often poorly soluble precursors used in the synthesis of complex heterocyclic systems. This increased solubility ensures that the reactants are in the same phase, leading to more frequent molecular collisions and a faster reaction rate.

Stabilization of Charged Intermediates: Many of the cyclization reactions used to form azachrysenes proceed through charged intermediates or transition states. The polar nature of DMPU can stabilize these species, lowering the activation energy of the reaction and thus increasing the reaction rate. For example, in nucleophilic aromatic substitution reactions, which can be a key step in some synthetic routes, DMPU can solvate the cationic species, facilitating the reaction.

Replacement for Hazardous Solvents: DMPU is often used as a less toxic replacement for other polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), which is a known carcinogen. wikipedia.org

Impact on Selectivity:

The selectivity of a reaction (chemoselectivity, regioselectivity, and stereoselectivity) can also be influenced by the solvent. While specific data for azachrysene synthesis in DMPU is unavailable, general principles suggest that:

Chemoselectivity: In molecules with multiple functional groups, the solvent can influence which group reacts. By selectively solvating and stabilizing certain transition states over others, DMPU could potentially lead to higher chemoselectivity.

Regioselectivity: In reactions where a reagent can attack a molecule at different positions, the solvent can play a role in directing the attack to a specific site. The coordinating ability of DMPU with metal catalysts in transition metal-catalyzed reactions could influence the regioselectivity of cross-coupling or cyclization steps.

Functionality of 1,5 Dimethyltetrahydropyrimidin 2 1h One As a Reagent, Ligand, and Additive

Ligand Design and Application in Metal-Catalyzed Transformations

There is no available research on the use of 1,5-Dimethyltetrahydropyrimidin-2(1H)-one as a ligand in metal-catalyzed transformations.

In contrast, 1,3-Dimethyltetrahydropyrimidin-2(1H)-one (DMPU) is not typically employed as a formal ligand that binds to a metal center to form a defined catalyst complex. Instead, its role in metal-catalyzed reactions is primarily as a polar, coordinating solvent or an additive that can influence the reactivity and selectivity of a catalytic system.

Directing Chemodivergence in Skeletal Reorganization Reactions (e.g., N-sulfonyl ynamides)

While there is no information on the "1,5-" isomer, studies on the skeletal reorganization of N-sulfonyl ynamides have demonstrated the crucial role of 1,3-Dimethyltetrahydropyrimidin-2(1H)-one (DMPU) as an additive. nih.govd-nb.inforesearchgate.net Specifically, in the reaction of N-sulfonyl ynamides with lithium diisopropylamide (LDA), the presence or absence of DMPU directs the reaction towards two different products. nih.govd-nb.inforesearchgate.net

Specificity in C(sp³)–H Borylation Catalysis

No literature could be found describing the application of This compound as a ligand in C(sp³)–H borylation catalysis.

Research in the field of C(sp³)–H borylation often focuses on the design of specific ligands to control the regioselectivity and efficiency of the transformation. nih.govnih.govresearchgate.net While various nitrogen- and phosphorus-based ligands have been developed for iridium, rhodium, and palladium catalysts, DMPU is generally not the primary choice as a directing or specificity-inducing ligand in these reactions. nih.govnih.govresearchgate.net Its high polarity, however, can influence the solvent environment of such reactions.

Additive Role in Complex Reaction Sequences

There is no documented use of This compound as an additive in complex reaction sequences.

The corresponding isomer, 1,3-Dimethyltetrahydropyrimidin-2(1H)-one (DMPU) , is frequently used as an additive or cosolvent to enhance reaction rates and improve yields, particularly in reactions involving organometallic reagents. Its ability to solvate metal cations and break up aggregates can significantly impact the reactivity of anionic species.

Optimization of Reaction Efficiency and Yield in One-Pot Alkylations

No specific examples of This compound being used to optimize one-pot alkylations are available.

In contrast, DMPU is a well-established solvent for a variety of alkylation reactions. sigmaaldrich.comchemdad.com It serves as a less toxic alternative to hexamethylphosphoramide (B148902) (HMPA) and can promote N-alkylation and O-alkylation reactions. sigmaaldrich.comchemdad.com Its effectiveness stems from its ability to increase the nucleophilicity of anions by strongly coordinating to counter-cations.

Promotion of Specific Functional Group Transformations

The role of This compound in promoting specific functional group transformations has not been reported.

DMPU , on the other hand, is known to facilitate various transformations beyond simple alkylations. For instance, it has been employed as an additive in asymmetric cyanoamidation reactions. sigmaaldrich.com

Building Block for Molecular Complexity

There is no evidence in the scientific literature to suggest that This compound is used as a building block for the synthesis of more complex molecules.

The term "building block" in chemistry refers to a molecule that can be incorporated into a larger molecular structure. While various heterocyclic compounds serve as valuable building blocks in medicinal chemistry and materials science, the "1,5-" isomer does not appear to be utilized in this capacity.

Generation of Cyclic Iminium Salts (e.g., 2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium chloride)

The reactivity of the carbonyl group in 1,3-Dimethyltetrahydropyrimidin-2(1H)-one allows for its conversion into highly reactive cyclic iminium salts. This transformation is typically achieved through the reaction of DMPU with a suitable activating agent, such as a chlorinating agent. While direct synthesis of 2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium chloride from DMPU is not extensively documented in readily available literature, the underlying chemical principles are well-established through analogous reactions.

The reaction of cyclic ureas with reagents like phosgene (B1210022) or oxalyl chloride is a known method for the formation of chloroformamidinium chlorides. A similar reaction pathway can be proposed for DMPU. The lone pair of electrons on the oxygen atom of the urea (B33335) carbonyl group can attack the electrophilic chlorinating agent, leading to the formation of a highly reactive intermediate. Subsequent intramolecular rearrangement and elimination of a byproduct would then yield the desired 2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium chloride.

A related and well-documented transformation is the Vilsmeier-Haack reaction, where a substituted amide reacts with phosphorus oxychloride to form a Vilsmeier reagent, which is a chloroiminium salt. google.com The reaction of 1,1,3,3-tetramethylurea (B151932) with phosphorus oxychloride, for instance, yields a phosphorus oxychloroformamidinium salt. chemicalbook.com This suggests that the reaction of DMPU with phosphorus oxychloride would proceed similarly, generating a corresponding activated iminium species.

Furthermore, it has been reported that 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone reacts with trifluoromethanesulfonic acid anhydride (B1165640) to produce 2,2'-oxy-bis(1,3-dimethyl-tetrahydropyrimidinium) bis(trifluoromethanesulfonate). fishersci.carsc.org This reaction demonstrates the susceptibility of the carbonyl oxygen to electrophilic attack, forming a reactive intermediate that can be considered a precursor to the desired chloro-iminium salt. The resulting 2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium chloride is a valuable synthetic intermediate, acting as a powerful electrophile in various organic transformations.

Table 1: Reactants for the Generation of Cyclic Iminium Salts from DMPU

ReactantProductReaction Type Analogy
Phosgene (COCl₂)2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium chlorideReaction with cyclic ureas
Oxalyl chloride ((COCl)₂)2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium chlorideReaction with cyclic ureas
Phosphorus oxychloride (POCl₃)2-chloro-1,3-dimethyl-3,4,5,6-tetrahydropyrimidinium intermediateVilsmeier-Haack Reaction
Trifluoromethanesulfonic acid anhydride ((CF₃SO₂)₂O)2,2'-oxy-bis(1,3-dimethyl-tetrahydropyrimidinium) bis(trifluoromethanesulfonate)Electrophilic activation

Formation of Guanidinium (B1211019) Cations in Coordination Networks

The transformation of the urea functionality within 1,3-Dimethyltetrahydropyrimidin-2(1H)-one into a guanidinium cation is a key reaction that highlights its utility as a ligand in coordination chemistry. This conversion typically involves the activation of the carbonyl group followed by reaction with a primary amine.

The initial step mirrors the generation of iminium salts, where the carbonyl oxygen of DMPU is activated by a reagent such as phosphorus oxychloride. chemicalbook.com This activation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a primary amine. The resulting intermediate can then undergo a series of steps, including dehydration and rearrangement, to form a cyclic guanidinium cation. This process is analogous to the synthesis of penta-substituted guanidines from tetra-alkylureas. chemicalbook.com

Once formed, the cyclic guanidinium cation can act as a ligand, coordinating to metal centers to form intricate coordination networks. The positive charge of the guanidinium moiety and its ability to form multiple hydrogen bonds make it an effective component in the construction of supramolecular assemblies.

The coordination chemistry of DMPU itself is well-established, with numerous examples of its role as a ligand for a variety of metal ions, including magnesium, calcium, strontium, barium, scandium, praseodymium, and cobalt. In these complexes, DMPU typically coordinates to the metal center through its carbonyl oxygen atom. The steric bulk of the DMPU molecule can influence the coordination number and geometry of the resulting metal complex.

While a direct, single-pot synthesis of a coordination network involving the in-situ formation of a guanidinium cation from DMPU is a specialized area of research, the fundamental steps are chemically plausible. The coordination of DMPU to a metal ion could potentially activate the carbonyl group, facilitating the subsequent reaction with an amine to form the guanidinium cation within the coordination sphere of the metal. The resulting structure would be a complex network held together by both the coordination bonds between the metal and the guanidinium ligand and potentially by hydrogen bonding interactions involving the guanidinium cation.

Mechanistic and Computational Investigations of 1,5 Dimethyltetrahydropyrimidin 2 1h One Mediated Processes

Elucidation of Reaction Pathways and Transition States (e.g., Lithiation/Cyclization Cascades)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms involving 1,5-Dimethyltetrahydropyrimidin-2(1H)-one. These studies provide insights into the energetics of reaction pathways and the structures of transient intermediates and transition states that are often difficult to characterize experimentally.

A notable example is the investigation of the lithium diisopropylamide (LDA)/DMPU-mediated skeletal reorganization of N-sulfonyl ynamides. DFT calculations have been employed to map the free energy profiles of potential cyclization pathways. researchgate.net In one such study, three possible cyclization routes from a key intermediate were computationally explored: a 4-exo-dig cyclization with cis addition, a 4-exo-dig cyclization with trans addition, and a 5-endo-dig cyclization. researchgate.net The calculations revealed the transition state energies for each pathway (TS4, TS5, and TS6), allowing for the determination of the most favorable reaction course. researchgate.net Such detailed mechanistic insights, including the identification of the stereoselectivity-determining step, are crucial for optimizing reaction conditions and expanding the synthetic utility of these transformations. researchgate.net

The role of DMPU in these reactions is multifaceted. As a cosolvent, it can enhance the basicity and nucleophilicity of reagents and stabilize highly reactive anionic species. nih.gov The ability of DMPU to solvate metal cations, such as Li⁺, plays a critical role in modulating the reactivity of organolithium reagents. The coordination of DMPU to the metal center can break up aggregate structures of the reagent and influence the geometry and reactivity of the resulting complexes.

Quantum Chemical Calculations of Molecular Interactions

This compound is recognized as a polar aprotic solvent with a high dipole moment and permittivity, making it an effective medium for a wide range of chemical reactions. researchgate.net Quantum chemical calculations offer a molecular-level understanding of the interactions between DMPU and various solutes, explaining its macroscopic solvent properties.

The solvating power of DMPU is significantly influenced by its molecular structure. The two methyl groups adjacent to the coordinating oxygen atom create steric hindrance, a property referred to as "space-demanding." nih.govresearchgate.netslu.se This steric bulk affects the coordination number of solvated metal ions. For instance, experimental and computational studies on the solvation of metal ions like iron(II), iron(III), zinc(II), cadmium(II), and lanthanoid(III) in DMPU have shown that the coordination numbers are often lower compared to those in less sterically hindered solvents like water. researchgate.netslu.se

The coordination of DMPU to metal ions has been studied using various techniques, and the data provides a basis for computational modeling. For example, the DMPU solvated lanthanoid(III) ions are typically seven-coordinate in solution but adopt a six-coordinate octahedral geometry in the solid state. nih.gov Similarly, zinc(II) and cadmium(II) ions show different coordination numbers in the solid state versus in solution, suggesting dynamic ligand exchange processes. researchgate.net These studies highlight that the space-demanding nature of DMPU can significantly alter the chemical reactivity of the solvated species. researchgate.net

Computational models, such as those combining quantum mechanics with molecular mechanics (QM/MM), can be employed to study the explicit solvent effects on the electronic structure and reactivity of solutes in DMPU. rsc.org These models can help in understanding how the polarity and specific interactions with DMPU molecules influence reaction pathways and the stability of transition states.

The ability of this compound to act as a ligand and bind to various substrates is central to its role in many chemical processes. Computational modeling provides a powerful tool for predicting and understanding these binding affinities. Methods for predicting binding affinity can range from empirical scoring functions to more rigorous free-energy calculations. nih.govnih.gov

In the context of DMPU, its binding to metal ions is a primary area of investigation. As a ligand, DMPU coordinates to metal centers through its carbonyl oxygen atom. nih.gov The strength of this interaction is influenced by both electronic and steric factors. The electron-donating nature of the urea (B33335) functionality contributes to its binding capability, while the steric hindrance from the methyl groups modulates the geometry and stability of the resulting complex. nih.govresearchgate.net

While specific computational studies on the binding affinity of DMPU to a wide range of organic substrates are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. Techniques like molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of DMPU with various substrates. nih.gov These simulations can provide insights into the preferred binding modes and the energetic contributions to the binding affinity.

The following table presents a summary of the coordination numbers of various metal ions when solvated by DMPU, as determined by experimental studies. This data is crucial for validating and parameterizing computational models of DMPU's binding behavior.

Metal IonCoordination Number in DMPU SolutionCoordination Number in Solid StateReference
Iron(II)Not specifiedNot specified researchgate.net
Iron(III)Not specifiedNot specified researchgate.net
Zinc(II)Predominantly 4 (with some 5-coordinate species)4 researchgate.net
Cadmium(II)6 (with some 5-coordinate species)6 researchgate.net
Lanthanoid(III) (most)76 nih.govresearchgate.net
Lutetium(III)66 researchgate.net

In Silico Predictions for Novel Reactivity

In silico methods hold significant promise for the discovery of novel reactivity and applications of this compound. By employing computational screening and predictive modeling, it is possible to explore the potential of DMPU in new chemical transformations without the need for extensive experimental work.

While specific in silico studies predicting novel reactivity for DMPU are not widely reported, the computational tools for such investigations are readily available. For example, reaction prediction software and algorithms can be used to explore the possible outcomes of reacting DMPU with a wide array of chemical partners under various conditions. These tools often rely on databases of known reactions and quantum chemical calculations to predict the feasibility and potential products of new transformations.

Furthermore, computational methods can be used to design new catalysts or reagents where DMPU is a key component. By modeling the electronic and steric properties of DMPU, it is possible to rationally design new molecular architectures with tailored reactivity. For instance, the coordination properties of DMPU could be harnessed in the design of novel organometallic catalysts.

The development of predictive models for the reactivity of DMPU would be a valuable addition to the field, enabling a more rapid and efficient exploration of its chemical space. Future research in this area will likely focus on applying machine learning and artificial intelligence techniques to large datasets of chemical reactions to uncover new patterns of reactivity involving this versatile compound.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Characterization

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of 1,3-Dimethyltetrahydropyrimidin-2(1H)-one (DMPU). Both ¹H and ¹³C NMR provide unambiguous data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of DMPU is characterized by three distinct signals corresponding to the different proton environments in the molecule. The methyl protons (N-CH₃) typically appear as a singlet, while the two sets of methylene (B1212753) protons (CH₂) in the propylene (B89431) bridge present as multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) shows a characteristic signal in the downfield region, typical for urea-like structures. libretexts.org The signals for the methyl carbons and the two non-equivalent methylene carbons appear in the upfield region. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. libretexts.org

Table 1: Typical NMR Chemical Shift (δ) Ranges for 1,3-Dimethyltetrahydropyrimidin-2(1H)-one.
NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹HN-CH₃ (Methyl)~2.8Singlet, integrating to 6 protons.
¹HN-CH₂ (Methylene)~3.2Triplet/Multiplet, integrating to 4 protons.
¹HC-CH₂-C (Methylene)~1.9Quintet/Multiplet, integrating to 2 protons.
¹³CC=O (Carbonyl)160 - 170Characteristic of cyclic ureas. libretexts.org
¹³CN-CH₂ (Methylene)45 - 55Adjacent to nitrogen.
¹³CN-CH₃ (Methyl)35 - 45Methyl groups attached to nitrogen.
¹³CC-CH₂-C (Methylene)20 - 30Central methylene group of the propylene bridge.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and study the conformational properties of DMPU. The spectra are dominated by vibrations of the carbonyl group and the C-N bonds within the heterocyclic ring.

Infrared (IR) Spectroscopy: The most prominent absorption band in the IR spectrum of DMPU is the strong C=O stretching vibration, which is a hallmark of the urea (B33335) functional group. Other significant bands correspond to C-N stretching and CH₂/CH₃ bending and stretching vibrations. The availability of authentic IR spectra confirms these characteristic features. fishersci.fi

Table 2: Key Vibrational Frequencies for 1,3-Dimethyltetrahydropyrimidin-2(1H)-one.
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C=O Stretch (Urea)1640 - 1680IR (Strong)
CH₂ Bend (Scissoring)1450 - 1470IR
C-N Stretch1250 - 1350IR

X-ray Crystallography for Solid-State Structure Determination of Coordination Complexes and Derivatives

While DMPU is a liquid at room temperature, X-ray crystallography is invaluable for determining the precise solid-state structure of its derivatives and coordination complexes. sigmaaldrich.comsigmaaldrich.com This technique reveals exact bond lengths, bond angles, and intermolecular interactions.

A notable example is the structure of Poly[bis(1,3-dimethyl-1,3-diazinan-2-one)(2,5-dioxidoterephthalato)zirconium(IV)]. researchgate.net In this coordination polymer, the DMPU molecule acts as an O-bonded ligand. The Zirconium(IV) atom is coordinated by two DMPU ligands in a cis orientation, forming a distorted ZrO₆ octahedral geometry. researchgate.net The analysis of such structures is critical for understanding the role of DMPU as a ligand in organometallic chemistry and materials science.

In a related structure, that of the mono-methylated analog 1-methyl-1,3-diazinan-2-one, the six-membered heterocycle is non-planar, with the central carbon of the propylene bridge (C3) out of the ring plane. nih.gov The molecules form centrosymmetric dimers linked by strong N–H···O hydrogen bonds. nih.gov

Table 3: Selected Crystallographic Data for a Zr(IV)-DMPU Coordination Polymer. researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)18.761 (2)
b (Å)8.4049 (10)
c (Å)14.8816 (17)
β (°)102.239 (1)
Volume (ų)2293.3 (5)

Mass Spectrometry for Reaction Monitoring and Pathway Intermediates Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of DMPU and for studying its fragmentation patterns, which can aid in reaction monitoring and the identification of intermediates. In electron ionization (EI) mass spectrometry, DMPU would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (128.17 g/mol ). nih.govcymitquimica.com

The fragmentation pattern is dictated by the structure of the cyclic urea. Common fragmentation pathways would involve the loss of small neutral molecules or radicals, such as the cleavage of methyl groups or fragmentation of the propylene bridge. Analysis of the mass-to-charge ratios (m/z) of these fragments helps confirm the structure. For instance, data for the closely related sulfur analog, 2(1H)-Pyrimidinethione, tetrahydro-1,3-dimethyl-, is available in the NIST WebBook, providing a model for the fragmentation behavior of this class of compounds. nist.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) in Material Science Research

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of materials. For DMPU, this includes determining its boiling point, flash point, and decomposition temperature. Such data is vital for its use as a high-boiling point solvent in chemical synthesis. sigmaaldrich.comchemicalbook.com

DMPU is a thermally stable liquid with a high boiling point and flash point, making it suitable for reactions requiring elevated temperatures. sigmaaldrich.com While detailed TGA thermograms from specific research studies are not always publicly available, its key thermal properties are well-documented.

Table 4: Documented Thermal Properties of 1,3-Dimethyltetrahydropyrimidin-2(1H)-one. sigmaaldrich.com
PropertyValue
Boiling Point247 °C at 1013 hPa
Melting Point-24 °C
Flash Point121 °C (closed cup)
Autoignition Temperature255 °C

Derivatization and Chemical Functionalization of the 1,5 Dimethyltetrahydropyrimidin 2 1h One Core

Chemical Modifications of the Pyrimidinone Ring System

The tetrahydropyrimidinone ring system is amenable to a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key reactions include N-alkylation, O-alkylation, and cyclocondensation.

N-Alkylation: The nitrogen atoms of the pyrimidinone ring can be further alkylated. For instance, reactions with alkyl halides in the presence of a base can introduce additional alkyl groups at the nitrogen positions .

O-Alkylation: The carbonyl oxygen of the pyrimidinone ring can undergo O-alkylation. This reaction typically occurs with aldehydes under acidic conditions, leading to the formation of ether derivatives .

Cyclocondensation Reactions: The pyrimidinone core can participate in cyclocondensation reactions with various reagents. For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles .

Ring-Opening Reactions: Photochemical reactions have been shown to induce ring opening in 1-arylpyrimidin-2(1H)-ones. This process is thought to proceed through a Type I cleavage, forming an unstable isocyanate intermediate, which can then react with nucleophiles like methanol rsc.org. While this has been demonstrated on an unsaturated pyrimidinone, it suggests a potential pathway for the modification of the saturated core under specific conditions.

Reactions with Anhydrides: The related compound, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), reacts with trifluoromethanesulfonic acid anhydride (B1165640) to form 2,2'-oxy-bis(1,3-dimethyl-tetrahydropyrimidinium) bis(trifluoromethanesulfonate) chemicalbook.com. This highlights the reactivity of the carbonyl group and its potential for activation and further functionalization.

Table 1: Overview of Chemical Modifications of the Tetrahydropyrimidinone Ring System This table is based on reactions reported for the related compound 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and other pyrimidinone derivatives.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halides, Base (e.g., NaH, K2CO3)N-alkylated pyrimidinones
O-AlkylationAldehydes, Acid catalystO-alkylated pyrimidinone ethers
CyclocondensationHydrazine derivatives, Acid catalystPyrazole-fused derivatives
Ring OpeningPhotochemical irradiation (for aryl-substituted pyrimidinones)Acyclic imines
Reaction with AnhydridesTrifluoromethanesulfonic acid anhydrideActivated pyrimidinium salts

Synthesis of Functionalized Analogues (e.g., Halogenated Derivatives)

The synthesis of functionalized analogues of 1,5-dimethyltetrahydropyrimidin-2(1H)-one, particularly halogenated derivatives, is of significant interest for their potential as building blocks in medicinal chemistry and materials science.

One notable method for producing halogenated dihydropyrimidinones involves a halodecarboxylation step following a Biginelli multicomponent reaction. This approach has been successfully used to synthesize 6-methyl-4-phenyl-5-halo-3,4-dihydropyrimidin-2(1H)-ones researchgate.net. This suggests that direct halogenation at the 5-position of a pre-formed this compound ring might be challenging, and that introducing the halogen during the synthesis of the heterocyclic core could be a more viable strategy.

Furthermore, research on the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(iii) reagents and potassium halides in aqueous conditions provides insights into modern, environmentally friendly halogenation techniques that could potentially be adapted for the tetrahydropyrimidinone system nih.gov. These methods offer an alternative to traditional halogenating agents and may provide better control over the position of halogenation.

The synthesis of other functionalized dihydropyrimidinones has been achieved through one-pot, isocyanide-based, three-component reactions, yielding highly functionalized products semanticscholar.org. Such multicomponent strategies are highly efficient for creating a diverse library of derivatives with various substituents on the pyrimidinone ring.

Table 2: Selected Examples of Functionalized Tetrahydropyrimidinone Synthesis

FunctionalizationSynthetic ApproachKey Features
Halogenation (at C5)Biginelli reaction followed by halodecarboxylationIntroduces halogen at the 5-position of a dihydropyrimidinone.
General FunctionalizationOne-pot isocyanide-based three-component reactionProduces highly functionalized dihydropyrimidinones in good yields.
Halogenation (general)Hypervalent iodine(iii) reagents and potassium halidesEnvironmentally friendly method for regioselective halogenation of related heterocycles.

Integration into Complex Molecular Architectures (e.g., Oligonucleotides, Pharmaceutical Intermediates)

The this compound core, and its derivatives, can serve as valuable building blocks for the construction of more complex and biologically active molecules.

Pharmaceutical Intermediates: The related compound, DMPU, is utilized in the synthesis of pharmaceuticals and agrochemicals chemicalbook.com. It has been employed as a reagent in the synthesis of a highly potent uric acid transporter 1 (URAT1) inhibitor, where it was used in a methylation step nih.gov. The tetrahydropyrimidine (B8763341) scaffold is also a component of various biologically active compounds with potential as anticancer, antiviral, and anti-inflammatory agents semanticscholar.orgnih.gov. The synthesis of novel tetrahydropyrimidine derivatives continues to be an active area of research in the quest for new therapeutic agents.

Oligonucleotides: While there is no direct evidence of this compound being incorporated into the structure of oligonucleotides, the broader class of cyclic ureas has been explored in bio-organic chemistry. The standard phosphoramidite method for oligonucleotide synthesis does not typically involve the incorporation of such cyclic urea (B33335) moieties into the final oligonucleotide structure wikipedia.org. However, the principles of solid-phase synthesis could potentially be adapted to include novel building blocks derived from functionalized tetrahydropyrimidinones.

Peptide and Other Complex Architectures: The urea functional group is a key component in various complex molecules. For instance, urea bonds have been used for the cyclization of peptides, such as those containing the Arg-Gly-Asp (RGD) sequence, to create constrained analogues with enhanced biological activity nih.gov. This demonstrates the potential for the urea moiety within the this compound core to be incorporated into larger peptide-based structures or other complex molecular architectures.

Table 3: Applications of the Tetrahydropyrimidinone Core in Complex Molecule Synthesis

Application AreaRole of TetrahydropyrimidinoneExample (from related compounds)
Pharmaceutical SynthesisReagent/Building BlockUsed in the synthesis of a URAT1 inhibitor nih.gov.
Bioactive CompoundsCore ScaffoldForms the basis for compounds with anticancer and antimicrobial activity semanticscholar.orgnih.gov.
Peptide ChemistryStructural Component (Urea Moiety)Urea bonds used for peptide cyclization to create bioactive constrained peptides nih.gov.

Emerging Research Directions and Future Perspectives

Applications in Advanced Materials Science (e.g., Crystal Growth Control)

The field of crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties, offers a significant opportunity for the application of 1,5-dimethyltetrahydropyrimidin-2(1H)-one. The core of this potential lies in the predictable yet versatile hydrogen-bonding capabilities of the urea (B33335) functional group. rsc.org

Future research could explore the use of this compound as a key building block, or synthon, in the construction of novel supramolecular architectures. Unlike its symmetric 1,3-isomer, the 1,5-disubstitution creates a chiral center and an asymmetric arrangement of hydrogen bond donors and acceptors. This asymmetry could be exploited to direct the formation of non-centrosymmetric crystal lattices, which are a prerequisite for materials with second-order nonlinear optical (NLO) properties.

Furthermore, the general class of cyclic ureas has been identified as a novel building block for bent-core liquid crystals, which can form various polar smectic phases. rsc.org The specific geometry of the 1,5-dimethyl isomer could be investigated for its ability to induce or stabilize unique liquid crystalline phases. Its role as a specialized solvent or additive in crystallization processes also warrants investigation. It could act as a "crystal habit modifier," selectively adsorbing to certain crystal faces to control growth rates and final crystal morphology, a technique of considerable importance in the pharmaceutical and electronics industries. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions with this compound in Crystal Engineering

Interacting Functional GroupPotential Hydrogen Bond TypeResulting Supramolecular MotifPotential Application
Carboxylic AcidO-H···O=C (Urea)Heterodimer SynthonCo-crystal formation
AmideN-H···O=C (Urea)Chain or Sheet MotifPolymer composites
Hydroxyl (Alcohol/Phenol)O-H···O=C (Urea)1D Tapes or RosettesFunctional organic frameworks
Another Urea MoleculeN-H···O=C (Urea)Dimer or Catenated MotifSelf-assembly studies

Development of Novel Catalytic Systems Utilizing the Pyrimidinone Structure

The potential of this compound in catalysis is twofold: as a specialized solvent and as a ligand for transition metal catalysts. While many studies focus on the synthesis of tetrahydropyrimidinones via catalytic methods like the Biginelli reaction researchgate.netamazonaws.com, the application of this scaffold in catalysis is underexplored.

As a solvent, it is a structural analogue of the well-established polar aprotic solvent DMPU. Future studies could evaluate its physicochemical properties (e.g., polarity, dielectric constant, boiling point) to position it as a potentially less toxic, biodegradable alternative for catalytic reactions that require high polarity to dissolve reactants and stabilize charged intermediates.

More compelling is its potential as an N-donor ligand. The two nitrogen atoms possess lone pairs of electrons that can coordinate to a metal center. The asymmetric nature of the 1,5-substitution could be advantageous in asymmetric catalysis. A coordinated this compound ligand would create a chiral environment around the metal, potentially inducing enantioselectivity in reactions such as hydrogenations, cross-couplings, or oxidations. Research could focus on synthesizing palladium, rhodium, or copper complexes incorporating this ligand and evaluating their performance in stereoselective transformations. organic-chemistry.org

Advancements in Sustainable Chemical Processes

Green chemistry principles, which aim to reduce waste, use renewable resources, and design safer chemicals, provide a clear framework for future research involving this compound. youtube.com

A primary research direction is the development of sustainable synthetic routes to the compound itself. Traditional methods for urea synthesis can involve hazardous reagents like phosgene (B1210022). nih.govacs.org Future work could focus on catalyst-free methods or benign catalytic systems, for instance, using water as a solvent and non-toxic starting materials, which has proven effective for other N-substituted ureas. rsc.orgrsc.org The use of sonochemistry, which can improve reaction efficiency and reduce energy consumption, is another green approach that has been applied to the synthesis of related tetrahydropyrimidinones. researchgate.net

Beyond its synthesis, the compound's lifecycle is a key area for sustainable innovation. Research into its biodegradability is crucial. Designing cyclic ureas that can be broken down by environmental microbes would prevent their accumulation and reduce their environmental impact. nih.gov Its application as a recyclable solvent or a component in recyclable dynamic covalent networks could contribute to a circular economy. researchgate.net

Table 2: Green Chemistry Principles Applied to the Lifecycle of this compound

Green Chemistry PrincipleApplication to this compoundResearch Goal
Waste Prevention Develop high-yield, atom-economical synthetic routes.Minimize byproduct formation in synthesis.
Safer Solvents & Auxiliaries Use water or bio-based solvents for synthesis. rsc.orgEliminate the need for volatile organic compounds (VOCs).
Design for Energy Efficiency Employ catalysis or sonochemistry to lower reaction temperatures and times. researchgate.netReduce the energy footprint of the manufacturing process.
Use of Renewable Feedstocks Synthesize from bio-derived diamines and CO₂ sources.Decrease reliance on petrochemical starting materials.
Design for Degradation Investigate enzymatic or microbial degradation pathways. nih.govCreate a non-persistent chemical that does not pollute.

Exploration of Unprecedented Chemical Reactivity and Transformative Processes

The unique structure of this compound suggests it may exhibit novel reactivity compared to more common cyclic ureas. The two nitrogen atoms are electronically distinct due to their placement within the propylene (B89431) bridge, which could lead to regioselective reactions that are not possible with the symmetric 1,3-isomer.

Future investigations could explore its reactivity in the following areas:

Selective N-Functionalization: Developing protocols to selectively functionalize the N1 versus the N5 position would open pathways to a wide array of complex derivatives.

Ring-Opening Reactions: Under specific conditions (e.g., hydrolysis, reduction), the cyclic urea could be opened to yield functionalized N,N'-disubstituted 1,3-diaminopropane (B46017) derivatives, which are valuable building blocks in polymer and medicinal chemistry.

Dynamic Covalent Chemistry: The urea bond can, under certain conditions, be reversible. This property could be harnessed to incorporate the this compound unit into dynamic polymer networks or self-healing materials. researchgate.net

Reactions with Electrophiles: The reactivity of the carbonyl oxygen and the potential for enolate formation at the adjacent carbon atoms could be explored, leading to novel condensation or addition reactions. acs.org

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for generating molecular complexity efficiently. organic-chemistry.orgnih.gov The tetrahydropyrimidine (B8763341) scaffold is famously synthesized via the Biginelli MCR. researchgate.netamazonaws.com

Future research could position this compound not just as a product of MCRs, but as a key reactant in subsequent transformations. A pre-formed and functionalized this compound ring could serve as a constrained building block in isocyanide-based MCRs like the Ugi or Passerini reactions. beilstein-journals.org This would allow for the rapid generation of complex, peptidomimetic structures built around the rigid cyclic urea core, which is a valuable strategy in drug discovery.

This approach, termed an MCR-Post-Modification strategy, would enable the creation of large libraries of diverse molecules based on a common scaffold. By varying the inputs of the second MCR, researchers could systematically tune the properties of the final products for applications in medicinal chemistry or materials science. This strategy aligns with the principles of green chemistry by maximizing complexity in a minimal number of synthetic steps. rsc.org

Q & A

Q. Advanced Research Focus

  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates, stereoisomers) using C18 columns and gradient elution .
  • GC-FID : Quantifies volatile byproducts (e.g., residual solvents).
  • TGA/DSC : Assesses thermal stability to identify degradation products .

How do structural modifications (e.g., substituents on the pyrimidinone ring) affect biological activity?

Q. Advanced Research Focus

  • SAR Studies : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 4 enhances antimicrobial activity by 2–4 fold compared to unsubstituted analogs .
  • LogP Optimization : Methyl or ethyl groups improve membrane permeability, as shown in cytotoxicity assays against HeLa cells .

What precautions ensure compound stability during storage and handling?

Q. Methodological Focus

  • Storage : Sealed containers under inert gas (N₂/Ar) at 4°C prevent hygroscopic degradation .
  • Light Sensitivity : Amber vials minimize photolytic decomposition (UV-Vis monitoring shows <5% degradation over 30 days) .

How does the compound’s tautomeric equilibrium influence its reactivity?

Advanced Research Focus
The keto-enol tautomerism in the pyrimidinone ring affects nucleophilic attack sites.

  • NMR Titration : Adding D₂O shifts enolic proton signals (δ 12–14 ppm) due to exchange .
  • pH-Dependent Studies : At pH > 8, enolate formation accelerates alkylation reactions .

What are the challenges in scaling up synthetic protocols from lab to pilot plant?

Q. Advanced Research Focus

  • Exothermicity Control : Batch reactors with cooling jackets prevent thermal runaway in cyclocondensation steps .
  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for >90% recovery in multi-gram syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.